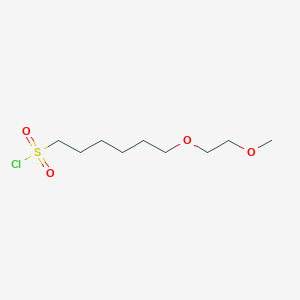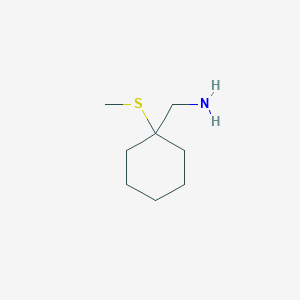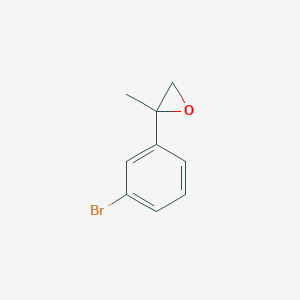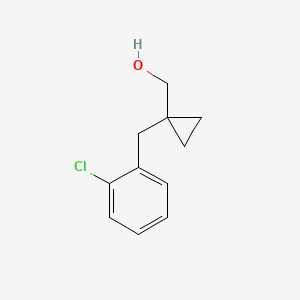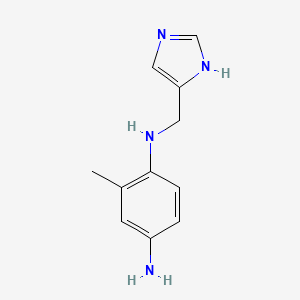
n1-((1h-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is a compound that features an imidazole ring attached to a benzene ring with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the benzene ring.
Substitution: The amine groups and the imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism by which N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, influencing their activity. The benzene ring and amine groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4-methyl-: This compound has a similar imidazole ring but lacks the benzene ring and amine groups.
1H-Imidazole, 1-methyl-: Another similar compound with a methyl group on the imidazole ring but without the benzene ring and amine groups.
Uniqueness
N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is unique due to the presence of both the imidazole ring and the benzene ring with two amine groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6,12H2,1H3,(H,13,15) |
Clé InChI |
ZGMDQCNUHVBSHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)NCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
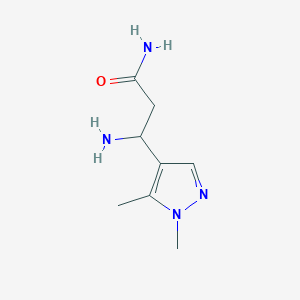

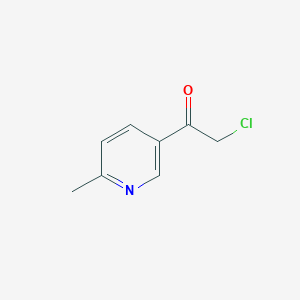
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
